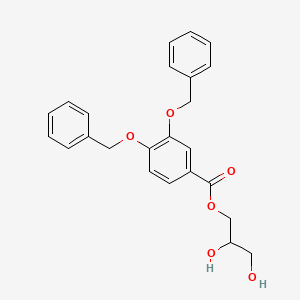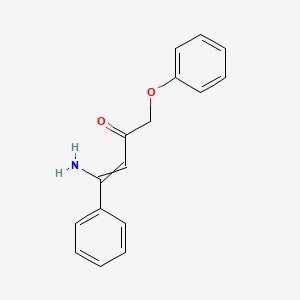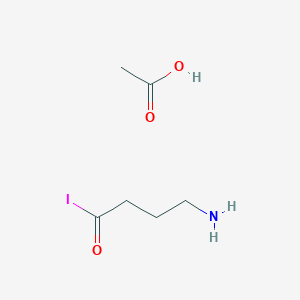(prop-2-en-1-yl)silane CAS No. 857744-68-4](/img/structure/B14196928.png)
[4-Methoxy-2-(prop-1-en-1-yl)phenoxy](dimethyl)(prop-2-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a phenoxy group substituted with a methoxy and a prop-1-en-1-yl group, along with a dimethyl(prop-2-en-1-yl)silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane typically involves the reaction of 4-methoxy-2-(prop-1-en-1-yl)phenol with a suitable silane reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient and cost-effective production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane is used as a precursor for the synthesis of advanced materials, such as siloxane-based polymers and resins. Its unique structural features make it a valuable building block for designing novel compounds with specific properties .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a bioactive molecule.
Industry
In the industrial sector, 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane is used in the production of specialty coatings, adhesives, and sealants. Its ability to form stable bonds with various substrates makes it an important component in high-performance materials .
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane involves its interaction with molecular targets through its phenoxy and silane groups. These interactions may lead to the modulation of specific pathways, such as signal transduction or enzyme activity, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 4-Methoxy-2-(prop-1-en-1-yl)phenoxy(prop-2-en-1-yl)silane stands out due to its unique combination of a phenoxy group with a methoxy and prop-1-en-1-yl substitution, along with a dimethyl(prop-2-en-1-yl)silane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
857744-68-4 |
|---|---|
Molekularformel |
C15H22O2Si |
Molekulargewicht |
262.42 g/mol |
IUPAC-Name |
(4-methoxy-2-prop-1-enylphenoxy)-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C15H22O2Si/c1-6-8-13-12-14(16-3)9-10-15(13)17-18(4,5)11-7-2/h6-10,12H,2,11H2,1,3-5H3 |
InChI-Schlüssel |
OWUKXQKTZGNBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=C(C=CC(=C1)OC)O[Si](C)(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)
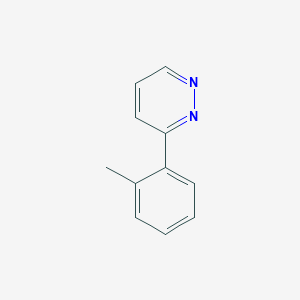
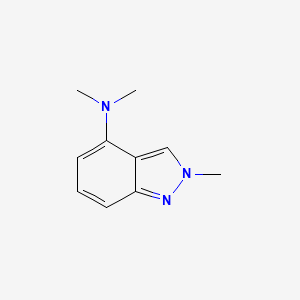
![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)
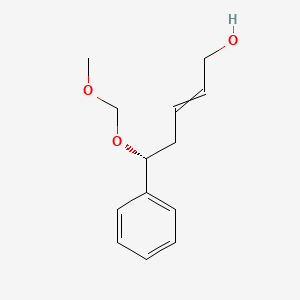
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
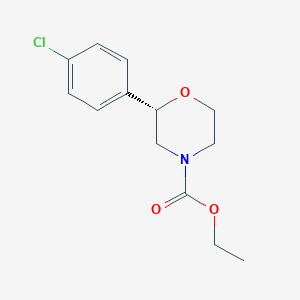
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
